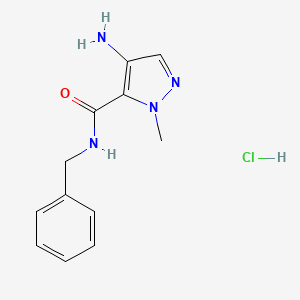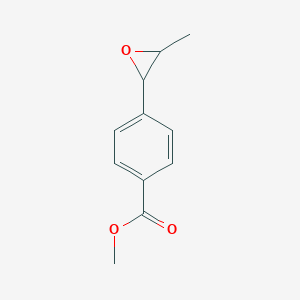![molecular formula C14H18N2O B8007146 1-Ethylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B8007146.png)
1-Ethylspiro[indoline-3,4'-piperidin]-2-one
概要
説明
1-Ethylspiro[indoline-3,4’-piperidin]-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiroindolines, which are known for their diverse biological activities and applications in medicinal chemistry. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethylspiro[indoline-3,4’-piperidin]-2-one typically involves the construction of the spirocyclic core through cyclization reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . This is followed by the formation of the spirocyclic structure through intramolecular cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as alkylation, cyclization, and purification to achieve the desired product with high purity and yield. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions: 1-Ethylspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted spiroindolines, oxindoles, and alcohol derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethylspiro[indoline-3,4’-piperidin]-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits biological activities, making it a candidate for drug discovery and development.
作用機序
The mechanism of action of 1-Ethylspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into various biological receptors, modulating their activity. For example, it may inhibit certain enzymes or bind to receptor sites, altering cellular processes and leading to therapeutic effects .
類似化合物との比較
Spiro[indoline-3,4’-piperidine]: Shares the spirocyclic core but lacks the ethyl group.
Spiro[indoline-3,4’-pyrrolidine]: Contains a different heterocyclic ring, leading to distinct chemical properties.
Oxindole derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 1-Ethylspiro[indoline-3,4’-piperidin]-2-one is unique due to its specific spirocyclic structure combined with the ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-ethylspiro[indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-16-12-6-4-3-5-11(12)14(13(16)17)7-9-15-10-8-14/h3-6,15H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFGJHYGTQVKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3(C1=O)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8007084.png)

![4-(3-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8007093.png)







![tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate](/img/structure/B8007159.png)
